molecular formula C16H14O B1597578 2,4-Diphenylbut-3-yn-2-ol CAS No. 5876-69-7

2,4-Diphenylbut-3-yn-2-ol

Cat. No. B1597578
CAS RN: 5876-69-7
M. Wt: 222.28 g/mol
InChI Key: GKABQYUTWQPLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenylbut-3-yn-2-ol is a chemical compound with the linear formula C16H14O . It has a molecular weight of 222.289 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, one study discussed the reaction between iodoarenes and acetylenes mediated by palladium . Another study mentioned the alkynylation of aldehydes mediated by zinc and allyl bromide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H14O . The molecular weight of this compound is 222.289 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts. For example, one study discussed the reaction of 2-methylbut-3-yn-2-ol with acetylacetone, which yielded a bifuran, ethyl acetoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 222.289 and its linear formula C16H14O .

Scientific Research Applications

Catalysis and Organic Synthesis

2,4-Diphenylbut-3-yn-2-ol is involved in various catalytic and organic synthesis processes. For instance, the selective dimerization of phenylacetaldehyde into 2,4-diphenylbutanal is catalyzed by ortho-metallated dirhodium(II) compounds. This process illustrates the application of dirhodium(II) complexes in organic catalysis (Fontaine et al., 1995). Moreover, lithium aluminium hydride reduction of 1,1-diphenylbut-2-yn-1-ol demonstrates the solvent effects in reduction reactions, leading to various byproducts (Hartshorn et al., 1977).

Synthesis of Complex Compounds

The compound is also used in the synthesis of complex chemical structures. For example, the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives showcases its utility in creating environmentally friendly reactions with high yields (Wang et al., 2016).

Oligomerization and Polymerization

In oligomerization processes, this compound plays a role in the selective production of dimer and trimer products from phenylacetylene. The distribution of these products varies based on factors like reaction temperature and catalyst nature (Chin et al., 1995).

Pharmaceutical and Medicinal Chemistry

The compound is involved in the synthesis of pharmaceuticals and medicinal compounds. For example, the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines using a specific precatalyst, yielding various isomers, highlights its application in creating complex organic molecules (Younis et al., 2016).

properties

IUPAC Name

2,4-diphenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKABQYUTWQPLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383169
Record name 2,4-Diphenyl-but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5876-69-7
Record name 2,4-Diphenyl-but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diphenylbut-3-yn-2-ol
Reactant of Route 2
Reactant of Route 2
2,4-Diphenylbut-3-yn-2-ol
Reactant of Route 3
Reactant of Route 3
2,4-Diphenylbut-3-yn-2-ol
Reactant of Route 4
Reactant of Route 4
2,4-Diphenylbut-3-yn-2-ol
Reactant of Route 5
Reactant of Route 5
2,4-Diphenylbut-3-yn-2-ol
Reactant of Route 6
Reactant of Route 6
2,4-Diphenylbut-3-yn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.